Evidence 1: Maltol Synthesis — This Compound Enables a >60% Overall Yield Route vs. ~20% for the Furan-2-aldehyde Alternative
6-Methoxy-2-methyl-2H-pyran-3(6H)-one is the pivotal intermediate in the three-step Torii synthesis of maltol from furfuryl alcohol. The overall yield of maltol via this 2-alkyl-6-methoxy-2H-pyran-3(6H)-one intermediate exceeds 60%, whereas the alternative multi-step synthesis of maltol from furan-2-aldehyde proceeds in only approximately 20% overall yield . The key step is epoxidation of the 2-alkyl-6-methoxy-2H-pyran-3(6H)-one to form the 4,5-epoxy-6-methoxytetrahydropyran-3-one, followed by acid-catalyzed rearrangement to the 3-hydroxy-4H-pyran-4-one (maltol). The chlorine-based one-pot variant, described in patent US4435584A, achieves the conversion of furfuryl alcohol to maltol via the 6-methoxy-2-methyl-2H-pyran-3(6H)-one intermediate through in situ hydrolysis of the 4-halo-dihydropyran .
| Evidence Dimension | Overall yield to final product (maltol) |
|---|---|
| Target Compound Data | >60% overall yield from furfuryl alcohol via 6-methoxy-2-methyl-2H-pyran-3(6H)-one intermediate |
| Comparator Or Baseline | Furan-2-aldehyde multi-step route: ~20% overall yield to maltol |
| Quantified Difference | Approximately 3-fold higher overall yield (≥40 percentage point advantage) |
| Conditions | 3-step sequence: (1) furfuryl alcohol → 2-alkyl-6-methoxy-2H-pyran-3(6H)-one; (2) epoxidation; (3) acid-catalyzed rearrangement; or one-pot chlorine oxidation/hydrolysis variant |
Why This Matters
For procurement decisions in flavor-ingredient (maltol/ethyl maltol) manufacturing, selecting this intermediate directly impacts process economics through a 3-fold yield advantage over alternative synthetic routes.
- [1] Sciencedirect Topics. Maltol. In: Comprehensive Organic Functional Group Transformations II. Section 2.24.3.3.3(i) — From Furans. Elsevier; 2005. View Source
- [2] Weeks PD, et al. (assignors to Eli Lilly and Company). Preparation of gamma-pyrones. US Patent 4,435,584A. Issued March 6, 1984. View Source
